molecular formula C5H8N2O2 B13950233 5-Methylpiperazine-2,3-dione CAS No. 93561-56-9

5-Methylpiperazine-2,3-dione

Cat. No.: B13950233
CAS No.: 93561-56-9
M. Wt: 128.13 g/mol
InChI Key: BMVSLYMESJMOCR-UHFFFAOYSA-N
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Description

5-Methylpiperazine-2,3-dione is a member of the class of diketopiperazines, which are cyclic dipeptides. This compound is characterized by a piperazine ring substituted by oxo groups at positions 2 and 3, and a methyl group at position 5. It has a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperazine-2,3-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of piperazine derivatives . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of highly functionalized heterocyclic compounds .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpiperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxo groups and the nitrogen atoms in the piperazine ring .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of diketopiperazine derivatives, while reduction reactions can produce piperazine derivatives with reduced oxo groups .

Scientific Research Applications

5-Methylpiperazine-2,3-dione has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds In biology, it serves as a model compound for studying the structure and function of cyclic peptidesIn industry, it is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Methylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-Methylpiperazine-2,3-dione include other diketopiperazines such as 3-methylpiperazine-2,5-dione and 2,5-diketopiperazine . These compounds share a similar piperazine ring structure but differ in the position and type of substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 5 and oxo groups at positions 2 and 3 make it a valuable compound for various research and industrial applications .

Properties

CAS No.

93561-56-9

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

5-methylpiperazine-2,3-dione

InChI

InChI=1S/C5H8N2O2/c1-3-2-6-4(8)5(9)7-3/h3H,2H2,1H3,(H,6,8)(H,7,9)

InChI Key

BMVSLYMESJMOCR-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C(=O)N1

Origin of Product

United States

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